molecular formula C12H10O4 B1606938 Furfuryl salicylate CAS No. 25485-89-6

Furfuryl salicylate

Cat. No.: B1606938
CAS No.: 25485-89-6
M. Wt: 218.2 g/mol
InChI Key: WQSJTSNGSFMBSG-UHFFFAOYSA-N
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Description

Furfuryl salicylate is an ester derived from salicylic acid and furfuryl alcohol. These compounds are widely used in flavorings, fragrances, and pharmaceuticals due to their aromatic properties and bioavailability.

Properties

CAS No.

25485-89-6

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

furan-2-ylmethyl 2-hydroxybenzoate

InChI

InChI=1S/C12H10O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-7,13H,8H2

InChI Key

WQSJTSNGSFMBSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=CO2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=CO2)O

Other CAS No.

25485-89-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Salicylate Esters

Salicylate esters share a common phenolic core but differ in their esterifying alcohol groups. Key comparisons include:

2.1 Structural and Physicochemical Properties
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility/Volatility Insights
Methyl salicylate 119-36-8 C₈H₈O₃ 152.15 Methyl group High volatility (98.8% purity in synthetics)
Ethyl salicylate 118-61-6 C₉H₁₀O₃ 166.18 Ethyl group Moderate volatility; used in flavorings
Hexyl salicylate 6259-76-3 C₁₃H₁₈O₃ 222.28 Hexyl chain Low volatility; common in cosmetics
Amyl salicylate 2050-08-0 C₁₂H₁₆O₃ 208.25 Pentyl chain Used as a read-across analog for toxicity
Isobutyl salicylate 87-20-3 C₁₁H₁₄O₃ 194.23 Branched isobutyl group Extrapolated safety data
Furfuryl salicylate N/A* C₁₁H₁₀O₄ 206.20 Furan ring Likely lower water solubility due to aromaticity
  • Key Observations :
    • Volatility : Methyl salicylate’s short chain confers high volatility, making it dominant in flavor applications (e.g., wines, synthetic oils) . In contrast, hexyl and amyl salicylates, with longer chains, are less volatile and suited for topical products .
    • Solubility : Longer alkyl chains reduce water solubility. This compound’s furan ring may further decrease hydrophilicity compared to linear esters.
    • Stability : Branched esters (e.g., isobutyl) and aromatic moieties (e.g., furfuryl) may alter metabolic pathways or environmental persistence .
2.4 Analytical Challenges
  • Identification : Structural isomers (e.g., 2-ethylhexyl vs. octyl salicylate) require precise CAS/IUPAC verification to avoid misclassification .
  • Detection : Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying salicylate esters in complex matrices (e.g., wines, essential oils) .

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